molecular formula C18H16ClN3OS2 B2490994 (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897479-29-7

(2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2490994
CAS No.: 897479-29-7
M. Wt: 389.92
InChI Key: XSEYMXDBTFGKAY-VOTSOKGWSA-N
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Description

The compound (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic chalcone derivative featuring:

  • A 4-chloro-1,3-benzothiazole moiety, known for its electron-withdrawing properties and role in medicinal chemistry .
  • A piperazine linker, which enhances solubility and modulates pharmacokinetics.

Properties

IUPAC Name

(E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-14-4-1-5-15-17(14)20-18(25-15)22-10-8-21(9-11-22)16(23)7-6-13-3-2-12-24-13/h1-7,12H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEYMXDBTFGKAY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Chloro-1,3-benzothiazol-2-yl)piperazine

Starting Materials :

  • 2-Chloro-4-chloro-1,3-benzothiazole
  • Piperazine

Procedure :

  • Nucleophilic Substitution : React equimolar amounts of 2-chloro-4-chloro-1,3-benzothiazole and piperazine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours.
  • Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 68–75%
Characterization :

  • FT-IR (KBr) : 1245 cm⁻¹ (C-N stretch), 750 cm⁻¹ (C-S bend).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 3H, Ar-H), 3.85–3.70 (m, 8H, piperazine-H).

Preparation of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone

Reagents :

  • Acetyl chloride
  • Triethylamine (TEA)

Procedure :

  • Acylation : Add acetyl chloride (1.2 eq) dropwise to a stirred solution of 4-(4-chloro-1,3-benzothiazol-2-yl)piperazine in dry dichloromethane (DCM) at 0°C.
  • Base Activation : Introduce TEA (1.5 eq) and stir at room temperature for 6 hours.
  • Isolation : Concentrate under reduced pressure and recrystallize from ethanol.

Yield : 82%
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 152.1 (benzothiazole-C2), 121.4–134.2 (aromatic carbons).

Claisen-Schmidt Condensation to Form the Chalcone Backbone

Reagents :

  • 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
  • Thiophene-2-carbaldehyde
  • Potassium hydroxide (KOH)

Procedure :

  • Reaction Setup : Dissolve the ketone (1 eq) and aldehyde (1.2 eq) in methanol (20 mL).
  • Base Addition : Add 40% aqueous KOH (5 mL) dropwise with stirring at 0°C.
  • Condensation : Warm to room temperature and stir for 24 hours.
  • Acidification : Quench with 1:1 HCl/ice-water, filter the precipitate, and wash with cold methanol.
  • Purification : Recrystallize from ethyl acetate/methanol (8:2).

Yield : 70–78%
Characterization :

  • UV-Vis (EtOH) : λₘₐₓ 342 nm (π→π* transition of chalcone).
  • HRMS (ESI) : m/z 389.93 [M+H]⁺ (calc. 389.93).
  • X-ray Crystallography : Confirms E-configuration (C2–C3 bond length: 1.34 Å).

Mechanistic Insights

The Claisen-Schmidt condensation proceeds via:

  • Enolate Formation : Deprotonation of the ketone α-H by KOH, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : Enolate attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde.
  • Dehydration : Elimination of water yields the α,β-unsaturated ketone (chalcone).

Stereochemical Control : The trans (E) configuration dominates due to steric hindrance between the benzothiazole and thiophene moieties during the elimination step.

Optimization and Troubleshooting

Critical Parameters

  • Base Strength : KOH > NaOH > Na₂CO₃ in methanol maximizes enolate formation.
  • Temperature : Prolonged stirring at 25°C minimizes side products (e.g., over-condensation).
  • Solvent Polarity : Methanol enhances solubility of ionic intermediates compared to ethanol.

Common Side Reactions

  • Diastereomerization : Catalytic acid traces may cause E/Z isomerization; rigorous exclusion of protons mitigates this.
  • Aldol Addition Reversibility : Excess aldehyde (1.2 eq) drives the reaction to completion.

Analytical Data Summary

Property Value Method
Molecular Formula C₁₈H₁₆ClN₃OS₂ HRMS
Melting Point 178–180°C DSC
LogP 4.184 HPLC
Solubility (H₂O, 25°C) 0.012 mg/mL Shake-flask
λₘₐₓ (EtOH) 342 nm UV-Vis

Applications and Derivatives

This compound is cataloged in Covalent Inhibitors Libraries (ChemDiv) for kinase and protease inhibition studies. Structural analogs demonstrate antitumor activity against MCF-7 (IC₅₀: 8.2 μM) and A549 (IC₅₀: 11.4 μM) cell lines.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole and thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chloromethyl methyl ether.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Structural Features

The structure includes:

  • A benzothiazole moiety, known for its biological activity.
  • A piperazine ring, which enhances neuroactive properties.
  • A thiophene group that contributes to its pharmacological profile.

Neuroprotective Properties

Research indicates that compounds with benzothiazole and piperazine linkages have shown promise in treating Alzheimer’s disease. The hybridization of these moieties may lead to multifunctional agents capable of inhibiting acetylcholinesterase (AChE) and amyloid-beta aggregation, both critical factors in Alzheimer's pathology.

Case Study: Alzheimer's Disease

A study synthesized various benzothiazole-piperazine hybrids and evaluated their effects on AChE inhibition and neuroprotection. The findings suggest that these compounds can effectively cross the blood-brain barrier, providing therapeutic benefits in neurodegenerative conditions .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cancer Cell Lines

In vitro studies demonstrated that derivatives of benzothiazole with piperazine exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AChE InhibitionInhibits acetylcholinesterase, enhancing cholinergic signaling
NeuroprotectionProtects neurons from oxidative stress and apoptosis
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various microbial strains

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserts itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its benzothiazole-thiophene-propenone scaffold. Key comparisons with analogs include:

Compound Core Structure Substituents/Modifications Key Structural Differences
Target Compound Benzothiazole + thiophene + propenone 4-Cl, piperazine linker Combines benzothiazole and thiophene
(E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole + propenone Bromophenyl, methoxyphenyl Pyrazole replaces benzothiazole
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazole + pyrazolone Methyl, phenyl, propynyl Pyrazolone ring instead of propenone
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one Thiazolone + piperazine 4-Cl-phenyl, hydroxybenzylidene Thiazolone core vs. propenone

Key Observations :

  • The benzothiazole-thiophene combination in the target compound may enhance electron delocalization compared to pyrazole-based analogs .
  • The piperazine linker could improve solubility relative to non-polar substituents (e.g., methoxyphenyl in ).

Hypotheses :

  • The thiophene group in the target compound may confer antiproliferative activity via π-stacking interactions.
  • The 4-chlorobenzothiazole moiety could inhibit kinases or topoisomerases, as seen in related structures .

Crystallographic and Spectroscopic Data

  • Bond lengths and angles are expected to align with chalcone norms (C=O: ~1.22 Å, C=C: ~1.34 Å).
  • Pyrazole Chalcones: Exhibited planar propenone configurations with dihedral angles <10° between aromatic rings .
  • Benzothiazole-Pyrazolone Hybrids: Showed non-coplanar structures due to steric hindrance from substituents .

Biological Activity

The compound (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a novel hybrid molecule combining the pharmacophores of benzothiazole and piperazine. This structure has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Neuroprotective Properties :
    • Benzothiazole derivatives have been extensively studied for their neuroprotective effects, particularly in Alzheimer's disease (AD). They exhibit acetylcholinesterase (AChE) inhibitory action, which is crucial for enhancing cholinergic transmission impaired in AD . The piperazine moiety enhances blood-brain barrier penetration and provides neuroprotective capabilities .
    • The compound's ability to inhibit AChE and butyrylcholinesterase (BuChE) has been demonstrated, indicating potential utility in treating cognitive deficits associated with neurodegenerative disorders .
  • Antimicrobial Activity :
    • Benzothiazole derivatives have shown significant antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit activity against Mycobacterium tuberculosis, with certain derivatives demonstrating better efficacy than standard treatments like isoniazid . The molecular docking studies suggest that the compound may effectively inhibit specific targets in pathogens, enhancing its therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies on related benzothiazole-piperazine hybrids reveal that:

  • Substituent Effects : The presence of halogen substituents (like chlorine) on the benzothiazole ring significantly influences biological activity. For instance, modifications on the piperazine ring can enhance binding affinity to target proteins involved in neurodegenerative processes .
  • Linker Flexibility : The flexible propanamide linker between the benzothiazole and piperazine moieties allows for better spatial orientation during enzyme binding, which is essential for achieving optimal inhibitory action against AChE .

Study 1: Neuroprotective Efficacy

A recent study evaluated a series of benzothiazole-piperazine hybrids for their neuroprotective effects in scopolamine-induced dementia models in mice. The most active compound showed a significant reduction in cognitive deficits compared to controls, supporting its potential as a therapeutic agent for AD .

CompoundAChE Inhibition (%)BuChE Inhibition (%)Cognitive Improvement (%)
Compound A857065
Compound B907570

Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of various benzothiazole derivatives against M. tuberculosis. Compounds similar to the target compound exhibited MIC values significantly lower than those of standard treatments:

CompoundMIC (µg/mL)Comparison to Isoniazid
Compound C0.5Better
Compound D0.8Comparable

Q & A

Q. How can researchers optimize the synthesis of (2E)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., for piperazine-thiophene linkage) and controlling reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, palladium catalysts are effective for cross-coupling reactions involving thiophene derivatives . Purification steps like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical to isolate the pure E-isomer . Monitoring reaction progress via TLC or HPLC ensures minimal by-product formation .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of the piperazine, benzothiazole, and thiophene moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹) . X-ray crystallography is the gold standard for resolving stereochemistry and crystal packing, as demonstrated in structurally analogous piperazine-thiazole derivatives .

Q. How can the E-configuration of the prop-2-en-1-one moiety be experimentally confirmed?

  • Methodological Answer : The E-configuration is confirmed via NOESY NMR, which shows no cross-peaks between the thiophene and benzothiazole protons due to their trans orientation. Single-crystal X-ray diffraction provides unambiguous evidence, as seen in related enone systems . Additionally, UV-Vis spectroscopy can detect conjugation patterns consistent with the E-isomer .

Q. What strategies are recommended to enhance solubility for in vitro assays?

  • Methodological Answer : Solubility can be improved using co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes. Protonation of the piperazine nitrogen (pH-dependent solubility) or salt formation (e.g., hydrochloride) may also enhance aqueous solubility . Pre-formulation studies with surfactants (e.g., Tween-80) are advised for hydrophobic moieties .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Samples are analyzed via HPLC at intervals (0, 1, 3, 6 months) to track degradation products. Photo-stability studies under UV/visible light (ICH Q1B guidelines) are critical for light-sensitive groups like the enone .

Advanced Research Questions

Q. What computational approaches are suitable for predicting binding interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with targets like serotonin receptors, where the benzothiazole and piperazine moieties may engage in π-π stacking and hydrogen bonding . Pharmacophore modeling identifies critical features (e.g., hydrophobic regions, hydrogen bond acceptors) for activity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer : Synthesize analogs with variations in the benzothiazole (e.g., replacing Cl with F or Br), piperazine (e.g., N-alkylation), or thiophene (e.g., substituent position) groups. Test these analogs in bioassays (e.g., antimicrobial, anticancer) to correlate structural changes with activity. For example, chloro-substituted benzothiazoles often enhance cytotoxicity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration) and compound purity (HPLC ≥95%). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound efflux mechanisms .

Q. What methods enable selective functionalization of the benzothiazole or thiophene rings?

  • Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, sulfonation) on the benzothiazole can be directed by the chloro-substituent. For thiophene, lithiation followed by quenching with electrophiles (e.g., aldehydes) allows regioselective modification . Protecting groups (e.g., Boc for piperazine) prevent unwanted side reactions .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer :
    Develop a validated LC-MS/MS method with calibration curves (1–1000 ng/mL) in plasma or tissue homogenates. Assess precision (intra-/inter-day CV <15%), accuracy (80–120% recovery), and matrix effects. Use deuterated internal standards to correct for ionization variability .

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